molecular formula C13H23NO4 B15379016 O1-tert-butyl O2-methyl (2R)-azepane-1,2-dicarboxylate

O1-tert-butyl O2-methyl (2R)-azepane-1,2-dicarboxylate

Cat. No.: B15379016
M. Wt: 257.33 g/mol
InChI Key: SLPFKKMDHRUNRM-SNVBAGLBSA-N
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Description

O1-tert-butyl O2-methyl (2R)-azepane-1,2-dicarboxylate is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R)-azepane-1,2-dicarboxylate

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-9-7-5-6-8-10(14)11(15)17-4/h10H,5-9H2,1-4H3/t10-/m1/s1

InChI Key

SLPFKKMDHRUNRM-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCCC[C@@H]1C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1C(=O)OC

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the key synthetic routes for O1-tert-butyl O2-methyl (2R)-azepane-1,2-dicarboxylate, and how does stereochemical integrity influence yield?

  • Methodology : The synthesis typically involves coupling tert-butyl and methyl esters to a chiral azepane backbone. A common approach uses tert-butyl dicarbonate (Boc anhydride) with methyl esters under basic conditions, employing catalysts like DMAP (4-dimethylaminopyridine) in ethyl acetate or dichloromethane. For example, a stepwise procedure involves reacting methyl (2R)-azepane-2-carboxylate with Boc anhydride and DMAP at 20°C for 16 hours to achieve yields >85% .
  • Stereochemical Considerations : The (2R)-configuration is preserved using chiral starting materials or enzymatic resolution. Racemization risks increase above 25°C, necessitating strict temperature control during Boc protection .

Q. How is the enantiomeric purity of this compound validated in academic research?

  • Analytical Techniques : Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases. NMR analysis (e.g., 19F^{19}\text{F} or 1H^{1}\text{H}-NMR) of diastereomeric derivatives (e.g., using Mosher’s acid) provides complementary stereochemical confirmation .

Q. What spectroscopic methods are critical for structural characterization?

  • Key Data :

  • IR : Ester carbonyl stretches at 1710–1740 cm1^{-1} and Boc C=O at ~1680 cm1^{-1} .
  • NMR : Distinct 1H^{1}\text{H}-NMR signals for tert-butyl (δ 1.4–1.5 ppm, singlet) and methyl ester (δ 3.6–3.7 ppm, singlet). 13C^{13}\text{C}-NMR confirms Boc (δ 80–85 ppm) and ester carbonyls (δ 170–175 ppm) .
  • MS : Molecular ion peaks at m/z 299–319 (M+H+^+) with fragmentation patterns consistent with ester cleavage .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) impact the regioselectivity of esterification in azepane derivatives?

  • Case Study : In ethyl acetate, DMAP promotes Boc protection at the azepane nitrogen with minimal side reactions. Polar aprotic solvents (e.g., DMF) risk ester migration or racemization. Kinetic studies show that solvent polarity affects activation energy: dichloromethane provides optimal balance between reactivity and selectivity .
  • Contradictions : Some protocols report lower yields (<60%) in THF due to incomplete Boc activation, highlighting solvent-dependent reactivity .

Q. What strategies mitigate racemization during multi-step synthesis of (2R)-configured azepanes?

  • Preventive Measures :

  • Low-Temperature Reactions : Maintain temperatures <25°C during Boc protection and deprotection .
  • Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze undesired enantiomers, achieving >98% ee in kinetic resolutions .
    • Data Analysis : Comparative studies show that racemization occurs predominantly at the Boc-deprotection stage (HCl/dioxane), requiring pH-controlled aqueous workups .

Q. How do electronic and steric effects of substituents (e.g., tert-butyl vs. methyl) influence azepane ring conformation?

  • Computational Insights : DFT calculations reveal that the bulky tert-butyl group stabilizes the chair conformation of the azepane ring, reducing ring puckering. Methyl esters exhibit greater rotational freedom, affecting intermolecular interactions in crystal packing .
  • Experimental Evidence : X-ray crystallography of analogous compounds (e.g., (2R,4R)-trifluoromethyl derivatives) confirms steric crowding near the tert-butyl group, influencing hydrogen-bonding networks .

Q. What are the limitations of current synthetic methods for scaling azepane dicarboxylates to gram quantities?

  • Challenges :

  • Purification : Chromatography is often required due to byproducts (e.g., di-Boc impurities). Recrystallization in hexane/ethyl acetate mixtures improves purity (>95%) but reduces yield .
  • Catalyst Loading : High DMAP concentrations (>0.2 eq) lead to side reactions (e.g., acyl transfer), necessitating optimization .

Methodological Guidance for Data Interpretation

Q. How to resolve contradictions in reported yields or enantiomeric excess across studies?

  • Troubleshooting Checklist :

Verify reaction stoichiometry (Boc anhydride:amine ratio >1.3:1 to prevent incomplete protection) .

Assess solvent purity (trace water hydrolyzes Boc groups, reducing yield) .

Cross-validate analytical methods (e.g., combine HPLC and NMR for ee determination) .

Q. What computational tools predict the stability of O1-tert-butyl O2-methyl derivatives under acidic/basic conditions?

  • Software Recommendations :

  • Gaussian 16 : Models hydrolysis pathways of Boc and methyl esters at varying pH.
  • Schrödinger Suite : Predicts pKa values for azepane nitrogen, guiding pH-sensitive reaction design .

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